N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-14-7-8-16(9-15(14)2)27-21-19(11-24-27)22(29)26(13-23-21)25-20(28)12-31-18-6-4-5-17(10-18)30-3/h4-11,13H,12H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHFLJBKHQMMTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=CC(=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-methoxyphenoxy)acetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis methods, and structure-activity relationships based on current research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core with various substituents that influence its biological properties. The molecular formula is with a molecular weight of approximately 433.468 g/mol. The structural arrangement includes:
- A 3,4-dimethylphenyl group at the 1-position.
- A 3-methoxyphenoxy group at the 2-position.
- An acetamide functional group contributing to its reactivity and biological activity.
Biological Activities
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities, particularly in cancer research. The following are notable findings related to the biological activity of this specific compound:
-
Kinase Inhibition :
- Studies have shown that this compound exhibits moderate inhibitory activity against several kinases, including Aurora kinases A and B. These kinases are critical in regulating cell proliferation and are often implicated in cancer development .
- Anticancer Properties :
-
Mechanism of Action :
- Molecular docking studies suggest that this compound can effectively bind to the active sites of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This binding affinity supports its potential as a therapeutic agent in oncology.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions that optimize yield and purity. Common approaches include:
- Formation of the Pyrazolo Core : Initial reactions focus on constructing the pyrazolo[3,4-d]pyrimidine framework through cyclization reactions.
- Substitution Reactions : Subsequent steps involve introducing the 3,4-dimethylphenyl and methoxyphenoxy groups through electrophilic aromatic substitution or nucleophilic attacks .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other pyrazolo derivatives to highlight structural influences on activity:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N-(1-(2-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl) | C19H16ClN5O2 | Chlorine substitution | Antimicrobial properties |
| N-(1-(phenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl) | C22H20N6O2 | Simplified structure | Potential for different pharmacological profiles |
| N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl) | C20H16ClN5O2 | Chlorine enhances reactivity | Anticancer activity |
Comparison with Similar Compounds
Core Modifications and Substituent Effects
The target compound shares a pyrazolo[3,4-d]pyrimidin-4-one core with several analogs, but variations in substituents significantly influence its properties:
Key Observations :
- Substituent Position: The 3-methoxy group in the target compound vs.
- Aromatic Groups : The 3,4-dimethylphenyl group increases lipophilicity compared to phenyl (899752-73-9), which may improve membrane permeability but reduce aqueous solubility .
- Heterocyclic Additions : Compounds with fused rings (e.g., chromen-4-one in ) exhibit divergent bioactivity, highlighting the core's adaptability for different therapeutic targets .
Antimicrobial Activity of Related Acetamide Derivatives
While the target compound’s antimicrobial data are unavailable, structurally related compounds demonstrate substituent-dependent activity:
Implications for the Target Compound: The absence of a thiazolidinone or β-lactam group in the target compound suggests its antimicrobial activity (if any) would likely differ.
Molecular Properties
- Lipophilicity : The 3,4-dimethylphenyl group increases logP compared to simpler aryl analogs, which could enhance blood-brain barrier penetration but complicate formulation .
Q & A
Q. What are the key steps in synthesizing N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-methoxyphenoxy)acetamide?
The synthesis involves coupling pyrazolo[3,4-d]pyrimidinone derivatives with substituted α-chloroacetamides under reflux in aprotic solvents like acetonitrile. Critical steps include:
- Nucleophilic substitution : Reacting 1-(3,4-dimethylphenyl)-4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidine with 2-chloro-N-(3-methoxyphenoxy)acetamide.
- Purification : Recrystallization from acetonitrile or ethanol to isolate the product.
- Characterization : Confirmation via -NMR (e.g., δ 2.03 ppm for methyl groups, δ 7.5–8.6 ppm for aromatic protons) and LC-MS for molecular ion peaks .
Q. How is the purity and structural integrity of this compound validated experimentally?
- Chromatography : Use HPLC with ≥98% purity thresholds.
- Spectroscopy : -NMR (e.g., methoxy groups at δ 3.77 ppm) and IR (C=O stretching at ~1700 cm) confirm functional groups.
- Mass spectrometry : LC-MS ([M+H] peaks) and elemental analysis validate molecular composition .
Q. What solvents and reaction conditions are optimal for its synthesis?
- Solvents : Acetonitrile (dry) or dichloromethane for nucleophilic substitutions.
- Temperature : Reflux (80–100°C) for 6–12 hours.
- Catalysts : Piperidine or triethylamine to facilitate deprotonation and accelerate reactions .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., -NMR shifts) be resolved during structural analysis?
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., pyrazolo[3,4-d]pyrimidine derivatives) to assign ambiguous peaks.
- Advanced techniques : Use -NMR or 2D-COSY to resolve overlapping signals.
- Computational validation : Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts .
Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?
- Stepwise addition : Controlled addition of α-chloroacetamide to avoid dimerization.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Workup protocols : Liquid-liquid extraction with ethyl acetate/water to remove unreacted reagents .
Q. How can the compound’s stability under varying pH and temperature conditions be assessed?
- Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks and analyze degradation via HPLC.
- pH-dependent hydrolysis : Test in buffers (pH 1–9) to identify labile groups (e.g., ester or amide bonds).
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures .
Q. What methodologies are recommended for evaluating its potential biological activity?
- In vitro assays : Screen against kinase targets (e.g., EGFR or VEGFR) using fluorescence polarization.
- ADMET profiling : Assess solubility (shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability (microsomal incubation).
- Docking studies : Use Schrödinger Suite or AutoDock to predict binding modes to therapeutic targets .
Data Contradiction and Resolution
Q. How should researchers address discrepancies in reported biological activity across studies?
- Standardize assays : Use identical cell lines (e.g., HEK293 or HeLa) and protocols (e.g., MTT vs. ATP-luciferase).
- Control compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate experimental conditions.
- Meta-analysis : Compare IC values across studies while accounting for assay variability .
Q. What analytical approaches resolve conflicting crystallographic and computational structural data?
- Single-crystal X-ray diffraction : Resolve absolute configuration and compare with DFT-optimized structures.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to validate packing models.
- R-factor alignment : Ensure crystallographic R-values ≤ 0.05 for high-confidence structural assignments .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
